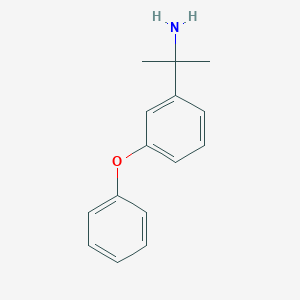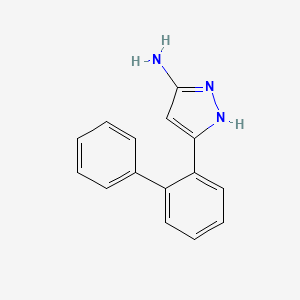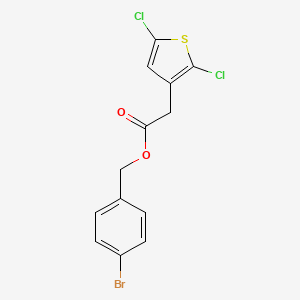
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a dichlorothiophenyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of (4-bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: (4-Bromophenyl)methyl alcohol.
Substitution: Various substituted bromophenyl derivatives.
Applications De Recherche Scientifique
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromophenyl and dichlorothiophenyl groups may interact with enzymes or receptors, modulating their activity. The acetate moiety can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-Fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-Iodophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
Uniqueness
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of bromophenyl and dichlorothiophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H9BrCl2O2S |
|---|---|
Poids moléculaire |
380.1 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C13H9BrCl2O2S/c14-10-3-1-8(2-4-10)7-18-12(17)6-9-5-11(15)19-13(9)16/h1-5H,6-7H2 |
Clé InChI |
KCOFBQGCJAVYDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)CC2=C(SC(=C2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


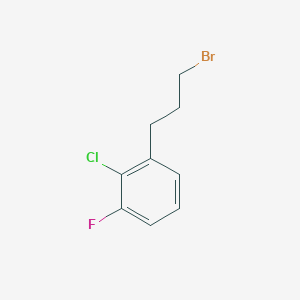

![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)

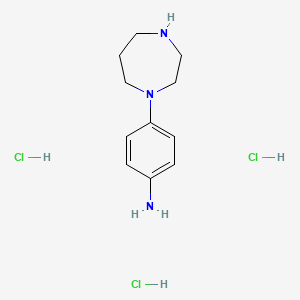
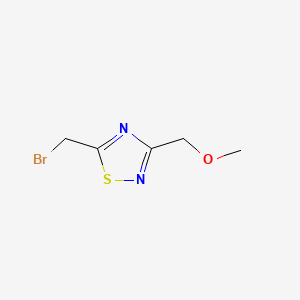
![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
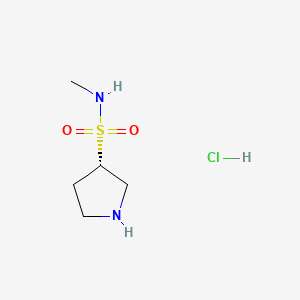
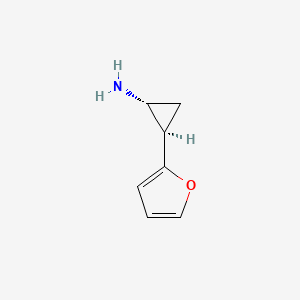
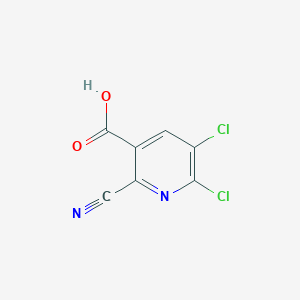
![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)

